(1,3-Dioxan-2-ylethyl)ZINC bromide

Catalog No.
S1902116
CAS No.
307531-82-4
M.F
C6H11BrO2Zn
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxan-2-ylethyl)ZINC bromide

CAS Number

307531-82-4

Product Name

(1,3-Dioxan-2-ylethyl)ZINC bromide

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxane

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1

InChI Key

ALTXXOLEYMBUCK-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCCO1.[Zn+]Br

(1,3-Dioxan-2-ylethyl)ZINC bromide is an organozinc compound characterized by the presence of a dioxane moiety attached to an ethyl group, with zinc and bromine as key constituents. This compound typically appears as a colorless or light yellow solid and is soluble in organic solvents. The dioxane ring contributes to its stability and reactivity, making it useful in various chemical transformations.

In Negishi cross-coupling reactions, (1,3-Dioxan-2-ylethyl)zinc bromide acts as a nucleophile. The zinc atom, with its low electronegativity, readily participates in oxidative addition with a palladium catalyst (Pd(0)), forming a reactive organopalladium intermediate. This intermediate subsequently undergoes reductive elimination to form the desired carbon-carbon bond product [].

Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation between organic halides (aryl or vinyl) and organozinc compounds. This reaction allows for the construction of complex organic molecules with high efficiency and regioselectivity. (1,3-Dioxan-2-ylethyl)zinc bromide serves as a nucleophilic coupling partner in this reaction scheme [].

  • Reactants: An organic halide (aryl or vinyl) and (1,3-Dioxan-2-ylethyl)zinc bromide.
  • Catalyst: Typically a palladium complex is used to activate the reaction.
  • Products: The reaction forms a new carbon-carbon bond between the organic fragment from the halide and the alkyl group from the organozinc compound.

  • Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds with aryl halides or other electrophiles .
  • Alkylation: The compound can undergo alkylation reactions, where it transfers the dioxane-ethyl group to various substrates, enhancing their reactivity .
  • Stereoselective Syntheses: It has been employed in stereoselective syntheses, particularly in the formation of complex organic molecules such as lactones .

The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide typically involves the following methods:

  • Direct Reaction with Zinc: The compound can be synthesized by reacting 2-(1,3-dioxan-2-yl)ethyl bromide with zinc metal in anhydrous conditions. This method often requires activation of the zinc surface to enhance reactivity .
  • Using Organometallic Precursors: The compound can also be prepared from other organozinc reagents by halogen exchange or transmetalation processes .
  • Solvent-Free Conditions: Recent advancements suggest that solvent-free methods may yield higher purity and better yields by minimizing side reactions .

(1,3-Dioxan-2-ylethyl)ZINC bromide finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules through cross-coupling and alkylation reactions.
  • Material Science: Its stability allows for potential applications in polymerization processes and the development of new materials.
  • Pharmaceutical Chemistry: Its reactivity makes it a valuable tool in drug discovery and development.

Interaction studies involving (1,3-Dioxan-2-ylethyl)ZINC bromide primarily focus on its reactivity with electrophiles in cross-coupling reactions. These studies reveal insights into the selectivity and efficiency of the compound when used with various catalysts and substrates. For instance, its interactions with α-bromocarbonyl compounds have been explored, showcasing its utility in forming complex molecular architectures .

Several compounds share structural or functional similarities with (1,3-Dioxan-2-ylethyl)ZINC bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1,3-Dioxolan-2-ylethyl)ZINC bromideOrganometallicExhibits similar reactivity but with different solubility properties .
(1,3-Dioxan-2-yloxy)ZINC chlorideOrganometallicMore soluble in polar solvents; used in different synthetic pathways .
2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl acrylateEster-basedUsed primarily in polymerization; offers different reactivity profiles .

Uniqueness

(1,3-Dioxan-2-ylethyl)ZINC bromide is unique due to its combination of stability imparted by the dioxane ring and its utility as a nucleophilic reagent in cross-coupling reactions. Its ability to facilitate complex organic transformations while maintaining structural integrity sets it apart from similar compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

257.92338 g/mol

Monoisotopic Mass

257.92338 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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